molecular formula C20H19N3O2 B273773 1-butyl-3-(1,3-dihydrobenzimidazol-2-ylidene)quinoline-2,4-dione

1-butyl-3-(1,3-dihydrobenzimidazol-2-ylidene)quinoline-2,4-dione

Katalognummer B273773
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: VSHLZIVVEOCBSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-3-(1,3-dihydrobenzimidazol-2-ylidene)quinoline-2,4-dione, commonly known as BBIQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BBIQ is a quinoline derivative that contains a benzimidazole moiety, which imparts unique properties to the compound.

Wirkmechanismus

The mechanism of action of BBIQ involves the inhibition of various signaling pathways that are essential for cancer cell growth and survival. BBIQ inhibits the activation of the PI3K/Akt/mTOR pathway, which is a crucial signaling pathway that regulates cell growth and survival. BBIQ also inhibits the activation of the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, BBIQ has been shown to inhibit the expression of various oncogenes, including c-Myc and Cyclin D1.
Biochemical and Physiological Effects:
BBIQ has been shown to exhibit various biochemical and physiological effects. BBIQ has been shown to induce oxidative stress in cancer cells, which leads to DNA damage and cell death. BBIQ also inhibits the expression of various angiogenic factors, which are essential for tumor growth and metastasis. Furthermore, BBIQ has been shown to inhibit the expression of various matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of BBIQ is its potent anticancer activity against various cancer cell lines. BBIQ is also relatively easy to synthesize, and the compound can be obtained in good yields. However, one of the limitations of BBIQ is its poor solubility in water, which can make it challenging to use in some experiments. Additionally, BBIQ has not been extensively studied in vivo, and further research is needed to determine its efficacy and safety in animal models.

Zukünftige Richtungen

There are several future directions for BBIQ research. One of the potential applications of BBIQ is in the development of novel anticancer drugs. BBIQ can serve as a lead compound for the development of more potent and selective anticancer agents. Additionally, further research is needed to determine the safety and efficacy of BBIQ in animal models. Furthermore, BBIQ can be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Finally, BBIQ can be used in other fields of research, including neurodegenerative diseases and infectious diseases.

Synthesemethoden

The synthesis of BBIQ involves the reaction of 2-aminobenzimidazole with butyl isocyanate, followed by the condensation reaction with 2,4-pentanedione and quinoline. The final product is obtained after purification and isolation steps. The synthesis of BBIQ is a relatively simple process, and the compound can be obtained in good yields.

Wissenschaftliche Forschungsanwendungen

BBIQ has a wide range of potential applications in scientific research. One of the most significant applications of BBIQ is in the field of cancer research. BBIQ has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BBIQ inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, BBIQ has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis.

Eigenschaften

Produktname

1-butyl-3-(1,3-dihydrobenzimidazol-2-ylidene)quinoline-2,4-dione

Molekularformel

C20H19N3O2

Molekulargewicht

333.4 g/mol

IUPAC-Name

1-butyl-3-(1,3-dihydrobenzimidazol-2-ylidene)quinoline-2,4-dione

InChI

InChI=1S/C20H19N3O2/c1-2-3-12-23-16-11-7-4-8-13(16)18(24)17(20(23)25)19-21-14-9-5-6-10-15(14)22-19/h4-11,21-22H,2-3,12H2,1H3

InChI-Schlüssel

VSHLZIVVEOCBSH-UHFFFAOYSA-N

Isomerische SMILES

CCCCN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4N3)C1=O

SMILES

CCCCN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4N3)C1=O

Kanonische SMILES

CCCCN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4N3)C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.